molecular formula C10H15NO5 B3011143 Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 695191-75-4

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B3011143
CAS No.: 695191-75-4
M. Wt: 229.232
InChI Key: RVLPYMFXZAEIJO-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its combination of a dioxolane ring and an isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-2-13-10(12)8-5-7(11-16-8)6-9-14-3-4-15-9/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLPYMFXZAEIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO1)CC2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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